molecular formula C16H32O14 B14392542 Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate CAS No. 89965-01-5

Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate

Cat. No.: B14392542
CAS No.: 89965-01-5
M. Wt: 448.4 g/mol
InChI Key: FDLKBHYTPNUZSN-UHFFFAOYSA-N
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Description

Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis, releasing acetic acid and [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol, which may have their own biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with a similar functional group but lacking the hydroxyl groups.

    Ethyl acetate: Another ester with a similar structure but different alkyl group.

    Propyl acetate: Similar ester with a longer alkyl chain.

Uniqueness

Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is unique due to the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups allow for additional hydrogen bonding and interactions with other molecules, making it a versatile compound in various applications.

Properties

CAS No.

89965-01-5

Molecular Formula

C16H32O14

Molecular Weight

448.4 g/mol

IUPAC Name

acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate

InChI

InChI=1S/C8H16O6.4C2H4O2/c1-6(11)14-5-8(13,4-10)2-7(12)3-9;4*1-2(3)4/h7,9-10,12-13H,2-5H2,1H3;4*1H3,(H,3,4)

InChI Key

FDLKBHYTPNUZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CC(CO)O)(CO)O

Origin of Product

United States

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